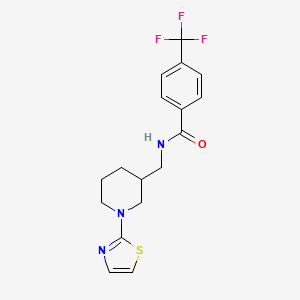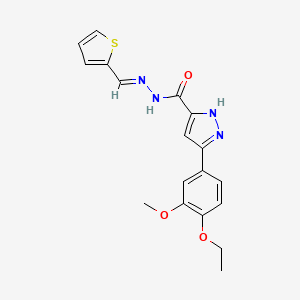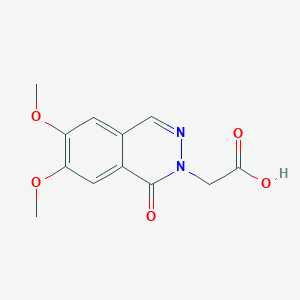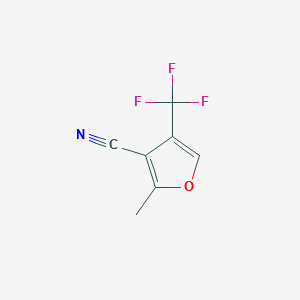![molecular formula C13H15NO2 B2540870 N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide CAS No. 2411249-93-7](/img/structure/B2540870.png)
N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly known as HPI-4 and belongs to the class of indenylpropenamides. HPI-4 has been studied for its various biological effects, including its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of HPI-4 is not fully understood. However, it has been suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
HPI-4 has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune response. HPI-4 has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HPI-4 is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. HPI-4 is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Therefore, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on HPI-4. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. HPI-4 has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential in humans.
Another area of interest is the development of HPI-4 analogs with improved pharmacokinetics and toxicity profiles. These analogs could have potential as novel therapeutic agents for various diseases.
In conclusion, HPI-4 is a promising compound with potential therapeutic applications in various diseases. Further studies are needed to determine its safety and efficacy in humans, and to develop analogs with improved pharmacokinetics and toxicity profiles.
Méthodes De Synthèse
The synthesis of HPI-4 involves the reaction of 1-(hydroxymethyl)-2,3-dihydroindene with propargylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
HPI-4 has been extensively studied for its therapeutic potential in various diseases. The anti-inflammatory properties of HPI-4 have been reported in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-12(16)14-13(9-15)8-7-10-5-3-4-6-11(10)13/h2-6,15H,1,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQPPNWVFBFEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC2=CC=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)




![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)




![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)
![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

